molecular formula C14H8F4O B12617015 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL CAS No. 919273-14-6

2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL

Cat. No.: B12617015
CAS No.: 919273-14-6
M. Wt: 268.21 g/mol
InChI Key: NBCMZFQYIBBDQX-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is a fluorinated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four fluorine atoms at the 2, 3, 6, and 7 positions, and a hydroxyl group at the 9 position of the dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL typically involves the fluorination of anthracene derivatives. One common method is the direct fluorination of 9,10-dihydroanthracene using elemental fluorine or fluorinating agents such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3,6,7-tetrafluoro-9,10-anthraquinone.

    Reduction: Formation of 2,3,6,7-tetrafluoro-9,10-dihydroanthracene.

    Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL involves its interaction with molecular targets through its fluorine atoms and hydroxyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetrafluoro-9,10-anthraquinone
  • 9,10-Dihydroanthracen-9-OL
  • 2,3,6,7-Tetramethoxy-9,10-anthraquinone

Uniqueness

2,3,6,7-Tetrafluoro-9,10-dihydroanthracen-9-OL is unique due to the presence of both fluorine atoms and a hydroxyl group, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the hydroxyl group provides a site for further chemical modifications. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

919273-14-6

Molecular Formula

C14H8F4O

Molecular Weight

268.21 g/mol

IUPAC Name

2,3,6,7-tetrafluoro-9,10-dihydroanthracen-9-ol

InChI

InChI=1S/C14H8F4O/c15-10-2-6-1-7-3-11(16)13(18)5-9(7)14(19)8(6)4-12(10)17/h2-5,14,19H,1H2

InChI Key

NBCMZFQYIBBDQX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)F)F)O)F)F

Origin of Product

United States

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